![molecular formula C11H16ClN3O3 B3088505 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride CAS No. 1185310-12-6](/img/structure/B3088505.png)
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride
Overview
Description
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, also known as 3-Nitro-2-(3-piperidin-1-ylmethoxy)-pyridine hydrochloride, is an organic compound that is used as a reagent in organic synthesis. It is a colorless, crystalline solid and is soluble in water and ethanol. 3-Nitro-2-(3-piperidin-1-ylmethoxy)-pyridine hydrochloride has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and other industrial processes.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Pietra and Vitali (1972) discussed the mechanism of nucleophilic aromatic substitution reactions involving nitro-groups, highlighting the reaction of piperidine with nitrobenzenes. These reactions are fundamental in organic synthesis, enabling the functionalization of aromatic compounds. Such mechanisms could be relevant for derivatives of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in synthesizing novel organic compounds (Pietra & Vitali, 1972).
Anticorrosive Materials
Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives, which share structural similarities with pyridine-based compounds, as anticorrosive agents. This suggests potential applications of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in developing new materials or coatings with enhanced resistance to corrosion (Verma, Quraishi, & Ebenso, 2020).
Photoreactive Systems
Naumov (2006) provided an overview of the photochromic activity of ortho-nitrobenzylpyridines, indicating potential applications in photon-based electronics. The interaction of light with nitrobenzylpyridine derivatives could be explored for "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" in developing light-responsive materials or devices (Naumov, 2006).
Chemosensors
Abu-Taweel et al. (2022) discussed the role of pyridine derivatives in chemosensing applications, highlighting their affinity for various ions and neutral species. This suggests that "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" could be explored for developing sensitive and selective chemosensors for environmental or biological detection purposes (Abu-Taweel et al., 2022).
Anticancer Agents
Alshamrani (2023) reviewed the anticancer potency of pyridine-based Cu(II) complexes, suggesting that the complexation of "3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride" with metals could enhance its pharmacological effects, potentially opening pathways for cancer treatment research (Alshamrani, 2023).
properties
IUPAC Name |
3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBMBSYHUJYMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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